molecular formula C15H18FN3O2 B2632011 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide CAS No. 2034362-70-2

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide

Cat. No. B2632011
CAS RN: 2034362-70-2
M. Wt: 291.326
InChI Key: NAHLBRCFUKMTAJ-UHFFFAOYSA-N
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Description

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that has been synthesized using various methods and has shown promising results in various research studies.

Mechanism of Action

The exact mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide is not fully understood, but it is believed to act as a modulator of various receptors and enzymes in the body. It has been shown to bind to and activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the regulation of glucose and lipid metabolism, the reduction of inflammation, and the inhibition of cancer cell growth. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide has several advantages for lab experiments, including its high purity and stability, its ease of synthesis, and its ability to be modified for specific applications. However, it also has some limitations, including its high cost and limited availability.

Future Directions

There are several future directions for the study of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide, including the development of new drugs for the treatment of various diseases, the development of new imaging agents for the diagnosis of cancer and other diseases, and the study of its potential neuroprotective effects. Other future directions include the study of its potential applications in the field of regenerative medicine and the development of new methods for its synthesis and modification.

Synthesis Methods

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide can be synthesized using various methods, including the reaction of 2-fluorophenol with ethyl chloroacetate in the presence of sodium hydride, followed by the reaction of the resulting product with 1,5-dimethyl-3-pyrazolecarboxaldehyde. Other methods involve the use of different reagents and catalysts, including palladium on carbon, copper iodide, and sodium ethoxide.

Scientific Research Applications

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide has been extensively studied for its potential applications in scientific research, including its use as a ligand in the development of new drugs for the treatment of various diseases. It has also been studied for its potential use in the development of new imaging agents for the diagnosis of cancer and other diseases.

properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c1-11-9-12(18-19(11)2)7-8-17-15(20)10-21-14-6-4-3-5-13(14)16/h3-6,9H,7-8,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHLBRCFUKMTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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